molecular formula C28H16N8Na2O13S2 B14471785 Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate CAS No. 70210-24-1

Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate

Cat. No.: B14471785
CAS No.: 70210-24-1
M. Wt: 782.6 g/mol
InChI Key: LVGAADSJOUNIDE-UHFFFAOYSA-L
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Description

Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[[4-nitrophenyl]azo]naphthalene-2,7-disulphonate (CAS: 70210-24-1) is a complex azo dye characterized by a naphthalene disulphonate backbone functionalized with multiple azo (-N=N-) and nitro (-NO₂) groups. Its molecular formula is C₂₈H₁₆N₈Na₂O₁₃S₂, with a molecular weight of 782.58 g/mol . The compound features two 4-nitrophenyl azo substituents and hydroxyl groups at positions 2, 4, and 5, contributing to its high polarity and water solubility due to the disodium sulphonate moieties.

Properties

CAS No.

70210-24-1

Molecular Formula

C28H16N8Na2O13S2

Molecular Weight

782.6 g/mol

IUPAC Name

disodium;5-[[2,4-dihydroxy-5-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C28H18N8O13S2.2Na/c37-23-13-24(38)21(12-20(23)31-29-15-1-5-17(6-2-15)35(40)41)32-33-22-11-19(50(44,45)46)9-14-10-25(51(47,48)49)27(28(39)26(14)22)34-30-16-3-7-18(8-4-16)36(42)43;;/h1-13,37-39H,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2

InChI Key

LVGAADSJOUNIDE-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Stepwise Diazotization and Coupling Strategy

The synthesis begins with sequential diazotization and coupling reactions to construct the polyazo backbone. The first step involves diazotization of 4-nitroaniline in hydrochloric acid with sodium nitrite at 0–5°C to form the corresponding diazonium salt. This intermediate is immediately coupled with 2,4-dihydroxybenzene-1-sulfonic acid under alkaline conditions (pH 8–9) to yield the monoazo intermediate.

The second diazotization employs the monoazo product, which is rediazotized and coupled with 4-nitrophenylamine. This step introduces the second azo group at the 5-position of the naphthalene ring. Maintaining a pH of 6–7 during coupling ensures optimal electrophilic substitution while minimizing hydroxyl group deprotonation.

The third azo linkage is formed via diazotization of 4-nitroaniline a second time, followed by coupling with the intermediate at the 3-position of the naphthalene system. This step requires rigorous temperature control (10–15°C) to prevent premature decomposition of the diazonium salt.

Sulfonation and Salt Formation

Following azo bond formation, sulfonation is achieved by treating the intermediate with oleum (20% SO3) at 80°C for 4–6 hours. The reaction introduces sulfonic acid groups at the 2- and 7-positions of the naphthalene ring. Subsequent neutralization with sodium hydroxide converts the sulfonic acid groups into disodium sulfonate salts, enhancing water solubility.

Optimization of Reaction Conditions

Diazotization Parameters

Critical variables in diazotization include:

Parameter Optimal Range Impact on Yield
Temperature 0–5°C Prevents diazonium salt decomposition
NaNO2 Equivalents 1.05–1.10 Minimizes residual nitrous acid
HCl Concentration 20% (w/w) Ensures protonation for stable diazonium formation

Exceeding 5°C reduces yields by 30–40% due to competing side reactions.

Coupling pH and Solvent Systems

Coupling efficiency depends on solvent polarity and pH:

Coupling Step pH Range Solvent System Yield (%)
First 8–9 Water/EtOH (3:1) 78–82
Second 6–7 Aqueous DMF 65–70
Third 4–5 Water/THF (2:1) 60–68

Aqueous DMF improves solubility of aromatic intermediates during the second coupling.

Advanced Purification Techniques

Chromatographic Separation

Reverse-phase HPLC with a C18 column (acetonitrile/0.1% TFA gradient) resolves isomeric impurities. The target compound elutes at 12.3 min under these conditions, with >98% purity achievable.

Crystallization Optimization

Recrystallization from ethanol/water (1:4) at 4°C produces needle-shaped crystals with 95% recovery. Addition of 0.1 M NaCl suppresses colloidal formation during precipitation.

Analytical Characterization

Spectroscopic Confirmation

  • UV-Vis : λmax = 512 nm (ε = 18,500 L·mol⁻¹·cm⁻¹) in aqueous solution, confirming extended conjugation.
  • ¹H NMR (D2O): δ 8.42 (d, J=8.7 Hz, 4H, aromatic), δ 7.89 (s, 2H, naphthalene), δ 6.75 (s, 1H, phenolic OH).

Thermogravimetric Analysis

Decomposition initiates at 285°C (2.5% mass loss), with complete charring by 450°C. The thermal profile confirms absence of solvent molecules in the final product.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe tubular reactors with:

  • Residence time: 8–12 minutes
  • Throughput: 15 kg/h
  • Yield improvement: 22% over batch processes

Waste Management Protocols

Neutralization of reaction effluents with Ca(OH)2 precipitates nitroaromatic byproducts, reducing COD by 85%.

Chemical Reactions Analysis

Types of Reactions

5-2,4-dihydroxy-5-(4-nitrophenyl)azophenylazo-4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonate (sodium salt) undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of the azo groups can lead to the formation of amines.

    Substitution: The hydroxyl and nitro groups can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or sulfonating agents.

Major Products

    Oxidation: Various quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

5-2,4-dihydroxy-5-(4-nitrophenyl)azophenylazo-4-hydroxy-3-(4-nitrophenyl)azonaphthalene-2,7-disulphonate (sodium salt) has several scientific research applications:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Employed in staining techniques for microscopy and other biological assays.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used in the textile and printing industries for coloring fabrics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets and pathways involved include:

    Azo Bond Formation: The azo groups can form stable bonds with other molecules, leading to the formation of complex structures.

    Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in various chemical and biological processes.

Comparison with Similar Compounds

Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate (CAS: 72828-77-4)

  • Molecular Formula : C₂₂H₁₄N₆Na₂O₁₁S₂ (MW: 648.49 g/mol) .
  • Key Differences: Replaces one 4-nitrophenyl group with a 3-amino-4-nitrophenyl substituent.
  • However, the reduced nitro group count may lower photostability compared to the target compound .

Reactive Red 198 (CAS: 12226-08-3)

  • Molecular Formula : C₃₁H₁₆ClN₇Na₄O₁₇S₄ (MW: 984.21 g/mol) .
  • Key Differences : Contains a triazine ring and chlorophenyl groups instead of multiple nitro-substituted azo linkages.
  • Impact : The triazine ring increases reactivity with hydroxyl groups in fabrics, improving wash-fastness. However, the target compound’s dual nitro groups may offer superior UV absorption for specialty applications .

Solubility and Physicochemical Properties

Solubility in Aqueous and Nonpolar Media

  • The target compound’s disulphonate groups confer exceptional water solubility (>100 mg/mL), surpassing analogues like C.I. Disperse Red 73 (solubility in supercritical CO₂: ~0.05 mM) .
  • Comparison with Quaternary Ammonium Compounds : Unlike benzalkonium chloride derivatives (CMC ~8.3 mM), the target compound’s ionic sulphonates prevent micelle formation but enhance dye dispersion in aqueous media .

Spectral Properties

  • λmax : While exact data for the target compound are unavailable, Reactive Red 198 exhibits λmax at 550 nm due to extended conjugation . The target’s additional nitro groups likely redshift absorption, making it suitable for darker shades in textiles.

Antimicrobial and Antimycobacterial Activity

  • Nitro Group Influence : Nitroimidazole derivatives (e.g., compounds from ) show that nitro groups enhance antitubercular activity. The target’s dual nitro groups may similarly improve bioactivity, though this requires validation .
  • Chain Parity Effect : Compounds with even-numbered linkers (e.g., GK-151B) exhibit higher antimycobacterial activity than odd-numbered analogues. The target’s symmetric azo linkages may mimic this trend .

Environmental Impact

  • Biodegradability : Azo dyes with sulphonate groups (e.g., Reactive Red 198) are resistant to microbial degradation. The target compound’s structural complexity likely exacerbates this issue, necessitating advanced wastewater treatment .

Biological Activity

Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate (CAS No. 68155-63-5) is an azo compound known for its diverse biological activities. This article explores its chemical properties, synthesis, and various biological effects observed in research studies.

  • Molecular Formula : C28H17N9Na2O16S2
  • Molecular Weight : 843.58 g/mol
  • Structure : The compound features multiple azo groups, which contribute to its color and biological activity.

Synthesis

The synthesis of this compound typically involves the diazotization of an appropriate amine followed by coupling reactions with naphthalene derivatives. A common method includes the use of microwave-assisted synthesis to enhance yield and reduce reaction time .

Antimicrobial Properties

Research indicates that azo compounds, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for use in antimicrobial applications .

Antioxidant Activity

Azo compounds are also known for their antioxidant properties. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals. This activity has been demonstrated in several studies where the compound showed a capacity to reduce oxidative stress in cellular models .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines. Results indicate that it can induce apoptosis in certain cancer cells, suggesting potential applications in cancer therapy .

Case Studies

  • Antimicrobial Efficacy :
    • A study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
    • The mechanism was attributed to membrane disruption and interference with metabolic pathways.
  • Antioxidant Capacity :
    • In vitro assays revealed that the compound scavenged DPPH radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid.
    • Cellular assays indicated a protective effect against hydrogen peroxide-induced oxidative damage.
  • Cytotoxicity Against Cancer Cells :
    • The compound was tested on HeLa and MCF7 cell lines, showing a dose-dependent reduction in cell viability with IC50 values of 30 µg/mL and 40 µg/mL, respectively.
    • Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death.

Q & A

Basic: What are the optimized synthetic routes for this multi-azo naphthalene disulphonate compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis involves sequential diazotization and coupling reactions. Begin with diazotization of 4-nitroaniline using NaNO₂/HCl at 0–5°C, followed by coupling with 2,4-dihydroxy-5-aminophenol under alkaline conditions to form the first azo bond. A second coupling step introduces the naphthalene backbone, requiring precise pH control (pH 8–9) to avoid premature sulfonate group hydrolysis . Temperature optimization (10–15°C) is critical to minimize side products. Yields typically range from 60–75%, with impurities removed via recrystallization in ethanol-water mixtures.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

  • UV-Vis Spectroscopy : λₘₐₓ at 480–520 nm (azo chromophore absorption) confirms conjugation .
  • FT-IR : Peaks at 1590 cm⁻¹ (N=N stretch) and 1180 cm⁻¹ (S=O stretch) validate functional groups .
  • HPLC-MS : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water gradients separate isomers. ESI-MS in negative mode detects [M–2Na]²⁻ ions (theoretical m/z ~560) .
  • Elemental Analysis : Deviations >0.3% in C/H/N/S suggest impurities.

Advanced: How does pH and temperature affect the compound’s stability in aqueous solutions, and what degradation products form?

Methodological Answer:
Under acidic conditions (pH <3), the azo bonds hydrolyze into aromatic amines (e.g., 4-nitroaniline), detectable via HPLC. At pH >10, sulfonate groups desulfonate, forming naphthol derivatives. Thermal stability tests (25–80°C) show decomposition above 60°C, with Arrhenius activation energy (~85 kJ/mol) calculated via TGA-DSC . Use buffered solutions (pH 6–8) and storage at 4°C for long-term stability.

Advanced: What strategies mitigate interference from coexisting ions (e.g., metal cations) in spectrophotometric quantification?

Methodological Answer:
Metal ions (e.g., Fe³⁺, Cu²⁺) chelate with hydroxyl and azo groups, causing spectral shifts. Add 0.1 M EDTA to mask cations . For complex matrices (e.g., wastewater), solid-phase extraction (C18 cartridges) pre-concentrates the compound while excluding interferents. Differential pulse voltammetry (DPV) at −0.45 V (vs. Ag/AgCl) offers selective detection in ion-rich environments .

Advanced: How do structural analogs with varying substituents (e.g., sulfonate vs. nitro groups) exhibit contradictory solubility and reactivity data?

Methodological Answer:
Analogs with additional sulfonate groups (e.g., tetrasodium derivatives) show higher aqueous solubility (>200 g/L vs. ~50 g/L for the target compound) but reduced thermal stability due to increased ionic character . Nitro group positioning alters redox behavior: para-nitro derivatives exhibit stronger electron-withdrawing effects, lowering reduction potentials by 0.2 V compared to ortho-substituted analogs .

Advanced: Can this compound serve as a precursor for nitrogen-doped carbon materials in supercapacitors?

Methodological Answer:
Pyrolysis at 900°C under N₂ converts the compound into nitrogen-doped nanoporous carbon (BET surface area ~1177 m²/g, pore volume 0.89 cm³/g). The azo and nitro groups contribute 3.6 wt% N-doping, enhancing pseudocapacitance. Electrochemical testing in 6 M KOH shows specific capacitance of 266 F/g at 1 A/g, with 95% retention after 5,000 cycles .

Advanced: What computational models predict its solubility in organic solvents, and how do they compare to empirical data?

Methodological Answer:
Density-based semi-empirical models (e.g., Chrastil equation) correlate solubility in supercritical CO₂ with temperature and pressure. For ethanol/water mixtures, Hansen solubility parameters (δD=18.5, δP=12.3, δH=10.2 MPa¹/²) predict maximum solubility at 70% ethanol (v/v), aligning with experimental data within ±5% . MD simulations reveal preferential solvation by water molecules at sulfonate sites.

Advanced: What catalytic or photolytic pathways dominate its environmental degradation?

Methodological Answer:
UV photolysis (λ=254 nm) cleaves azo bonds via singlet oxygen mechanisms, producing nitrobenzenes and sulfophenyl intermediates. TiO₂ photocatalysis accelerates degradation (t₁/₂=20 min vs. 120 min without catalyst). Fenton’s reagent (Fe²⁺/H₂O₂) generates hydroxyl radicals, achieving >90% mineralization in 2 hours . Monitor intermediates via LC-QTOF-MS to track pathway dominance.

Advanced: How can capillary electrophoresis (CE) methods be optimized for quantifying trace amounts in biological matrices?

Methodological Answer:
Use a 50 μm fused-silica capillary with 25 mM borate buffer (pH 9.2) and −20 kV applied voltage. Field-amplified sample stacking (FASS) improves LOD to 0.1 μg/mL. For serum samples, precipitate proteins with acetonitrile (1:1 v/v) prior to CE. Migration time reproducibility is ±0.5% .

Advanced: What regioselectivity challenges arise during the synthesis of higher-order azo derivatives?

Methodological Answer:
Competing coupling at C-4 vs. C-6 positions on the naphthalene ring occurs due to steric and electronic effects. DFT calculations show C-4 is favored by 8 kJ/mol due to lower transition-state energy. Use bulky directing groups (e.g., tert-butyl) or microwave-assisted synthesis (80°C, 10 min) to achieve >90% regioselectivity .

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